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molecular formula C14H11NO2 B8753094 Benzil monoxime

Benzil monoxime

Cat. No. B8753094
M. Wt: 225.24 g/mol
InChI Key: OLBYFEGTUWWPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282530B2

Procedure details

As shown in the following reaction 1, 30 g of benzil monoxime acrylate, which is obtained from the reaction of benzil monoxime and chloroacylate, and 1 L of chloroform were added into a 2 L reactor, and was stirred and cooled in iced water. 47 g of 3-chloroperoxybenzoicacid(mCPBA) were slowly added into the cooled solution, and the reaction was carried out at room temperature for 24 hours. After completion of the reaction, the 3-chlorobenzoicacid (by-product) was removed by filtering the product, and then the residual 3-chlorobenzoicacid was removed by washing 2 times with saturated sodium sulfite aqueous solution, 1 time with saturated sodium bicarbonate aqueous solution, 1 time with saturated sodium chloride aqueous solution, and 1 time with distilled water. Next, the product was dried with magnesium sulfate, and chloroform was removed under reduced pressure, and then the product was vacuum dried for 1 day to obtain 25.5 g of the pure benzil monoxime acrylate oxide. NMR spectrum of the obtained benzil monoxime acrylate oxide is described in FIG. 1.
Quantity
1 L
Type
solvent
Reaction Step One
Name
benzil monoxime acrylate
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C=C.[C:6]1([C:12](=[N:21][OH:22])[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)(Cl)Cl>[C:6]1([C:12](=[N:21][OH:22])[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:14])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
benzil monoxime acrylate
Quantity
30 g
Type
reactant
Smiles
C(C=C)(=O)O.C1(=CC=CC=C1)C(C(=O)C1=CC=CC=C1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)C1=CC=CC=C1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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